Enhanced CYP2A6 Inhibitory Potency Compared to 6,7-Diallyloxy-4-methylcoumarin
6,7-Dibutoxy-4-methyl-2H-chromen-2-one exhibits a significantly lower Ki value for CYP2A6 inhibition compared to its 6,7-diallyloxy analog, indicating stronger binding affinity. In a head-to-head comparison using the same assay platform, the dibutoxy derivative demonstrates a 35.7-fold lower Ki, translating to more potent enzyme inhibition [1][2].
| Evidence Dimension | CYP2A6 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 70 nM |
| Comparator Or Baseline | 6,7-Diallyloxy-4-methylcoumarin (Ki = 2,500 nM) |
| Quantified Difference | 35.7-fold lower Ki (more potent) |
| Conditions | Human CYP2A6 expressed in baculovirus-infected insect cells, using coumarin 7 as substrate, preincubated for 10 min, detected by fluorescence [1]. |
Why This Matters
Researchers requiring potent CYP2A6 inhibition should select the dibutoxy derivative over the diallyloxy analog to achieve lower effective concentrations and potentially reduce off-target effects.
- [1] BindingDB. BDBM50037778 CHEMBL3358192. Ki: 70 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50037778. View Source
- [2] BindingDB. PrimarySearch_ki: Ki: 2.50E+3 nM for BDBM50418084 (6,7-diallyloxy-4-methylcoumarin) vs CYP2A6. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Cytochrome+P450+2A6&reactant2=BDBM50418084&column=ki&startPg=0&Increment=50&submit=Search. View Source
